molecular formula C18H28O B1254246 6-[5]-Ladderane-1-hexanol

6-[5]-Ladderane-1-hexanol

Cat. No.: B1254246
M. Wt: 260.4 g/mol
InChI Key: MFSSFGRNGHJJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[5]-ladderane-1-hexanol is a fatty alcohol that is 1-hexanol substituted by a [5]-ladderane at position 6. It is a fatty alcohol and a ladderane.

Scientific Research Applications

Biofuel Potential of 1-Hexanol

1-Hexanol has been identified as a potential sustainable biofuel for diesel engines. Research by Poures et al. (2017) investigated the combustion and emission characteristics of direct injection diesel engines fueled with blends of 1-hexanol and diesel. The study found that 1-hexanol, with its higher cetane number and energy density, could enhance premixed combustion phase, reduce smoke density, and slightly increase NOx emissions under certain conditions, suggesting its viability as a biofuel with modifications to engine settings (Poures, Sathiyagnanam, Rana, Kumar, & Saravanan, 2017).

Synthesis from Biomass

The catalytic synthesis of 1,6-hexanediol from 5-hydroxymethylfurfural (HMF) over double-layered catalysts shows the potential of converting biomass into valuable chemicals. Xiao et al. (2016) achieved a 57.8% yield of 1,6-hexanediol under optimal conditions, highlighting the efficiency of such catalytic processes and their importance in the development of sustainable chemical production methods (Xiao, Zheng, Li, Pang, Sun, Wang, Pang, Wang, & Zhang, 2016).

Molecular Cluster Formation

The formation of water/n-hexanol molecular clusters in cyclohexane has been studied by Flores et al. (2017), revealing insights into the molecular interactions and associations in mixed solvent systems. Their research developed a new method to estimate the aggregation numbers in clusters, contributing to the understanding of solute-solvent interactions at the molecular level (Flores, Shibue, Sugimura, Nishide, & Moreno‐Villoslada, 2017).

Chemical Synthesis and Self-Assembly

Mercer et al. (2016) explored the chemical synthesis and self-assembly of ladderane phospholipids, which are known for their unique fused cyclobutane rings. Their work provides a basis for further biophysical studies on these molecules, paving the way for understanding their biological functions and potential applications in material science (Mercer, Cohen, Shuken, Wagner, Smith, Moss, Smith, Vahala, González‐Martínez, Boxer, & Burns, 2016).

Properties

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

6-(4-pentacyclo[6.4.0.02,7.03,6.09,12]dodecanyl)hexan-1-ol

InChI

InChI=1S/C18H28O/c19-8-4-2-1-3-5-10-9-13-14(10)18-16-12-7-6-11(12)15(16)17(13)18/h10-19H,1-9H2

InChI Key

MFSSFGRNGHJJLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3C2C4C3C5C4C(C5)CCCCCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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